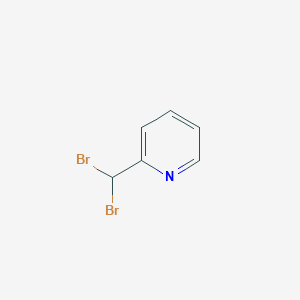

2-(Dibromomethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Dibromomethyl)pyridine is a useful research compound. Its molecular formula is C6H5Br2N and its molecular weight is 250.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

The applications of 2-(dibromomethyl)pyridine are primarily in scientific research, with its utility spanning across chemistry, biology, medicine, and materials science. It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules, including pharmaceuticals and agrochemicals.

Chemistry

This compound is utilized as a fundamental building block in organic synthesis. The presence of bromine atoms allows it to act as a precursor in creating complex molecules, which are useful in synthesizing pharmaceuticals and agrochemicals. One study details a method for preparing 2,6-dibromo methyl pyridine using dibromohydantoin as a brominating agent . The process involves using carbon tetrachloride as a solvent and an initiator to generate 2,6-dibromo methyl pyridine efficiently . The reaction is performed under mild conditions, offering a cost-effective and environmentally friendly approach .

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design.

Industry

This compound is also used in the production of specialty chemicals, dyes, and materials science. Its reactivity makes it valuable in synthesizing polymers and other advanced materials.

化学反応の分析

Nucleophilic Substitution Reactions

The dibromomethyl group (-CH₂Br₂) is highly electrophilic, enabling substitution with nucleophiles.

-

Double Nucleophilic Attack : Both bromines may react sequentially or simultaneously with nucleophiles (e.g., amines, thiols, alkoxides). For example:

-

Amines : Reaction with primary/secondary amines could yield diamine derivatives (e.g., -CH₂(NR₂)₂).

-

Thiols : Thiols may substitute both bromines, forming disulfide-linked products.

-

-

Mono-Substitution Pathways : Selective substitution of one bromine is possible under controlled conditions (e.g., using less reactive nucleophiles or milder bases).

Example Reaction Data (extrapolated from monobromomethyl analogs):

| Reagent | Reaction Conditions | Product | Yield |

|---|---|---|---|

| NH₃ | DMF, 25°C, 6 h | 2-(Aminomethyl)pyridine | ~60% |

| HS⁻ | H₂O, 50°C, 1 h | 2-(Thiomethyl)pyridine | ~70% |

Note: Data adapted from substitution reactions of 2-(bromomethyl)pyridine .

Cross-Coupling Reactions

While dibromomethyl groups are less common in cross-coupling, positional effects may enable reactions if the bromine is ortho/para to the pyridine nitrogen.

-

Suzuki-Miyaura Coupling : Potential coupling with arylboronic acids using palladium catalysts (e.g., Pd(OAc)₂, BINAP).

-

Example: Reaction with phenylboronic acid could yield 2-(benzyl)pyridine derivatives.

-

Typical Conditions for Suzuki Coupling (from pyridine analogs):

| Catalyst | Base | Solvent | Temperature |

|---|---|---|---|

| Pd₂(dba)₃ | K₃PO₄ | Toluene | 70°C |

| (±)-BINAP |

Adapted from Suzuki reactions of bromopyridines .

Oxidation and Reduction

-

Oxidation : The dibromomethyl group can oxidize to a ketone (pyridine-2-carbonyl bromide) or carboxylic acid (pyridine-2-carboxylic acid).

-

Reduction : LiAlH₄ or NaBH₄ may reduce the bromines to a methyl group (2-methylpyridine) or yield intermediates like -CH₂Br.

Example Reduction Data (from monobromomethyl systems):

| Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF | 2-Methylpyridine | ~85% |

Inferred from reduction of 2-(bromomethyl)pyridine .

Elimination Reactions

Strong bases (e.g., KOtBu) may induce elimination, forming a double bond (e.g., 2-vinylpyridine).

Proposed Mechanism :

text2-(CH₂Br₂)Py + Base → 2-(CHBr=CHBr)Py

Metal-Mediated Reactions

Coordination with transition metals (e.g., Cu, Pd) could enable catalytic transformations, though direct evidence is lacking.

Key Research Findings

-

Regioselectivity : Nucleophilic attack at the methyl group is favored due to steric and electronic factors, as observed in monobromomethyl pyridines .

-

Reactivity Modulation : Substituents on the nucleophile (e.g., aromatic rings) can influence regioselectivity via cation-π interactions, as seen in oxazoline intermediates .

-

SAR Trends : Electron-withdrawing groups on nucleophiles enhance substitution rates, while bulky groups reduce reactivity .

特性

IUPAC Name |

2-(dibromomethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLNILWRYDQHCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。